(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Overview
Description
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a bicyclic compound featuring a pyrrolo[3,4-b]pyridine core
Mechanism of Action
Target of Action
It’s known that this compound is an intermediate in the synthesis ofMoxifloxacin , a broad-spectrum antibiotic that targets bacterial topoisomerase IV and DNA gyrase . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
As an intermediate in the synthesis of moxifloxacin , it may contribute to the overall antibacterial activity of the final product. Moxifloxacin works by inhibiting bacterial topoisomerase IV and DNA gyrase, enzymes involved in DNA processes, thereby inhibiting bacterial growth .
Biochemical Pathways
The compound is synthesized through a stereoselective process involving enzymatic hydrolysis and several conversion steps . The synthesis process affects the chirality of the compound, which can influence its interaction with biological targets .
Pharmacokinetics
As an intermediate in the synthesis of moxifloxacin , its properties may influence the pharmacokinetics of the final product.
Result of Action
As an intermediate in the synthesis of moxifloxacin , it contributes to the antibacterial activity of the final product.
Action Environment
Factors such as ph, temperature, and presence of other compounds could potentially affect its stability and reactivity during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,3-dicarboxylic acid anhydride and benzylamine.
Formation of N-benzyl-2,3-pyridine-dicarboxamide: This intermediate is formed through the reaction of the starting materials.
Reduction of the Pyridine Ring: The pyridine ring is reduced to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.
Reduction of Amide Groups: The amide groups are reduced to produce 6-benzyloctahydropyrrolo[3,4-b]pyridine.
Optical Resolution: The compound undergoes optical resolution using L-tartaric acid to obtain the desired stereoisomer.
Debenzylation: The final step involves the removal of the benzyl group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carboxylate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been investigated for its potential as a pharmacophore in drug design. Its bicyclic structure is similar to that of many bioactive molecules, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Comparison with Similar Compounds
Similar Compounds
(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: Similar in structure but lacks the tert-butyl and carboxylate groups.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic core but differ in the heteroatoms and substituents present.
Uniqueness
(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOEYLQBVUWGH-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCN[C@@H]2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229428-51-6 | |
Record name | tert-butyl (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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